Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-
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Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- is an intriguing heterocyclic compound. Characterized by its fused ring structure, this compound is notable for the presence of both benzene and thiophene rings, offering a unique scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to prepare Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- involves the cyclization of a precursor molecule containing both benzene and thiophene moieties. The reaction typically employs a base such as sodium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may scale up the laboratory conditions, optimizing reaction efficiency and yield. High-throughput reactors, controlled temperature environments, and solvent recycling are often employed to streamline the process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the thiophene ring is particularly reactive. Using oxidizing agents like potassium permanganate or hydrogen peroxide can modify the compound's structure, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions involve the removal of oxygen or addition of hydrogen. Reducing agents such as lithium aluminum hydride (LAH) are common, leading to the formation of fully or partially reduced derivatives.
Substitution: : This compound can undergo electrophilic aromatic substitution reactions due to the aromatic benzene ring. Conditions typically involve strong electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: : Halogens (e.g., chlorine, bromine), nitro compounds, Lewis acids like aluminum chloride.
Major Products Formed
Depending on the reaction type, products can include sulfoxides, sulfones, reduced thiophenes, and various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- serves as a building block for more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and materials.
Biology and Medicine
This compound has potential applications in the development of pharmaceuticals. Its structural features enable interactions with biological molecules, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound may be used in the production of advanced materials such as conductive polymers or dyes. Its stability and reactivity are advantageous in creating materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
In biological systems, the mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- can involve binding to enzyme active sites, altering their activity. Pathways such as inhibition of specific kinases or interaction with DNA may be involved, though precise mechanisms would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-3(2H)-one: : Shares the thiophene and benzene rings but lacks the dimethylamino phenyl imino group.
Thiophene-2-carboxaldehyde: : Contains the thiophene ring but with a different functional group.
Naphtho[2,1-b]thiophene: : Features fused benzene and thiophene rings but with a distinct structural arrangement.
Uniqueness
Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]- is unique due to its combination of a dimethylamino phenyl imino group and fused ring structure. This gives it distinct reactivity and potential for specific interactions in chemical and biological systems.
There you have it—an extensive look at Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-. Quite a fascinating compound, wouldn’t you say?
Properties
CAS No. |
53633-39-9 |
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Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]imino-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H14N2OS/c1-18(2)12-9-7-11(8-10-12)17-16-15(19)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3 |
InChI Key |
XMGJTUPJPBHYCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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